molecular formula C19H19ClN2O2 B2811016 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-chlorobenzyl)urea CAS No. 2034513-47-6

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-chlorobenzyl)urea

Cat. No. B2811016
CAS RN: 2034513-47-6
M. Wt: 342.82
InChI Key: JLGNAPSBQWLXGJ-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(4-chlorobenzyl)urea is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Characterization

  • A study focused on the synthesis and characterization of new pyrimidines and isoxazoles bearing a benzofuran moiety, showcasing the versatility of benzofuran derivatives in the development of novel organic compounds with potential biological activities (V. Tirlapur et al., 2010).

Material Science and Polymer Chemistry

  • Research into the dielectric and thermal properties of methacrylate polymer bearing a chalcone side group, derived from benzofuran, highlights the material's potential in electronic applications due to its favorable dielectric parameters and thermal stability (T. Çelik & M. Coskun, 2018).

Enzymatic Inhibition Studies

  • Enantioselectivity studies of benzofuran-2-yl derivatives as inhibitors of P450 AROM, an enzyme involved in steroid biosynthesis, indicate the potential of these compounds in therapeutic applications, particularly in diseases influenced by steroid hormones (G. A. Khodarahmi et al., 1998).

Target-oriented Drug Discovery

  • Synthesis and characterization of ureas and benzoic acids bearing benzofuran and adamantyl groups aimed at inhibiting human soluble epoxide hydrolase, an enzyme implicated in various inflammatory and cardiovascular diseases, demonstrating the role of benzofuran derivatives in targeted drug discovery (G. Butov et al., 2017).

Anticancer and Antiproliferative Agents

  • The isolation of cytotoxic neolignans from the traditional Chinese medicine Daphniphyllum macropodum Miq., including compounds with benzofuran units, underscores the potential of benzofuran derivatives in the development of new anticancer agents (Xinhua Ma et al., 2017).

properties

IUPAC Name

1-[1-(1-benzofuran-2-yl)propan-2-yl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13(10-17-11-15-4-2-3-5-18(15)24-17)22-19(23)21-12-14-6-8-16(20)9-7-14/h2-9,11,13H,10,12H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGNAPSBQWLXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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